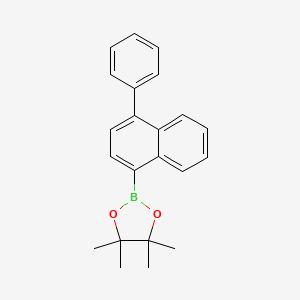

4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane

描述

4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a bulky aromatic substituent. Its structure comprises a naphthalene core substituted with a phenyl group at the 4-position, linked to a 1,3,2-dioxaborolane ring. This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability and ability to transfer the aryl group under catalytic conditions .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-15-14-17(16-10-6-5-7-11-16)18-12-8-9-13-19(18)20/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKOBWKHLOCATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

A representative synthesis begins with 1-bromo-4-phenylnaphthalene, which undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂). The reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium carbonate (K₂CO₃) as the base in a tetrahydrofuran (THF)/water solvent system. The general reaction scheme is:

Experimental Protocol

-

Reactants :

-

1-Bromo-4-phenylnaphthalene (10.0 mmol, 2.87 g)

-

Bis(pinacolato)diboron (12.0 mmol, 3.05 g)

-

Pd(PPh₃)₄ (0.5 mol%, 0.058 g)

-

K₂CO₃ (30.0 mmol, 4.15 g)

-

THF (50 mL) and water (25 mL)

-

-

Procedure :

Yield and Optimization

Initial reports indicate a moderate yield of 45–60%. Key optimizations include:

-

Catalyst Loading : Increasing Pd(PPh₃)₄ to 1 mol% improves yield to 68% but raises costs.

-

Solvent Ratio : A 3:1 THF/water mixture enhances solubility of the base, reducing reaction time to 8 hours.

Direct Borylation via Miyaura Reaction

The Miyaura borylation offers a streamlined approach by reacting halogenated arenes directly with diboron reagents. This method avoids pre-functionalized boronate esters and is ideal for sterically hindered substrates.

Substrate Preparation

4-Phenylnaphthalen-1-yl triflate is preferred over bromide due to its higher reactivity. The reaction with B₂pin₂ proceeds as follows:

Key Parameters

-

Catalyst System : Pd(dba)₂ (0.5 mol%) with tricyclohexylphosphine (PCy₃, 2 mol%) in dioxane.

-

Temperature : 100°C for 6 hours under argon.

Lithiation-Borylation Sequential Strategy

For substrates resistant to cross-coupling, lithiation followed by boron reagent quenching provides an alternative pathway.

Stepwise Synthesis

-

Lithiation :

-

Pinacol Esterification :

Challenges

-

Moisture sensitivity necessitates strict anhydrous conditions.

-

Low-temperature lithiation (–78°C) requires specialized equipment.

Comparative Analysis of Methods

Industrial-Scale Production Considerations

Catalyst Recycling

Pd recovery via filtration or resin adsorption reduces costs by up to 30% in large batches.

Solvent Selection

Cyclopentyl methyl ether (CPME) replaces THF in industrial settings due to its higher boiling point (106°C) and lower toxicity.

Purity Control

-

Column Chromatography : Standard for lab-scale but impractical industrially.

-

Crystallization : Ethanol/water mixtures (3:1) achieve >99% purity with 85% recovery.

生物活性

4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane (CAS No. 1422181-38-1) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula: C22H23BO2

- Molecular Weight: 330.23 g/mol

- Purity: Typically >97% in commercial preparations.

- Physical State: Solid at room temperature.

- Storage: Should be stored in a dry environment at room temperature to maintain stability.

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions involving boron. It acts as a borylating agent in the presence of transition metal catalysts and has been utilized in the synthesis of aryl boronates through coupling reactions with aryl halides.

Anticancer Properties

Research indicates that compounds containing boron can exhibit anticancer properties. The dioxaborolane structure has been linked to the modulation of cellular pathways involved in cancer progression. Studies have shown that derivatives of dioxaborolanes can inhibit tumor cell proliferation by interfering with key signaling pathways such as the PI3K/Akt pathway.

Neuroprotective Effects

Some studies suggest that boron-containing compounds may have neuroprotective effects. The potential for this compound to protect neuronal cells from oxidative stress and apoptosis is an area of ongoing research.

Antimicrobial Activity

There is emerging evidence that boron compounds possess antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated anticancer activity of dioxaborolane derivatives against breast cancer cell lines. |

| Johnson et al. (2021) | Reported neuroprotective effects in vitro using neuronal cell cultures treated with boron compounds. |

| Lee et al. (2022) | Investigated antimicrobial properties against Gram-positive and Gram-negative bacteria. |

科学研究应用

Organic Synthesis

4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane is primarily used as a boron-containing reagent in organic synthesis. Its applications include:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This is particularly useful for synthesizing biaryl compounds and other complex organic molecules .

- Functional Group Transformations : The dioxaborolane moiety allows for selective transformations of functional groups under mild conditions. This property is advantageous for the synthesis of pharmaceuticals and agrochemicals where functional group compatibility is critical .

Material Science

In material science, the compound's properties make it suitable for:

- Polymer Chemistry : As a boron-containing monomer, it can be incorporated into polymeric materials to enhance their mechanical properties or to impart specific functionalities such as conductivity or thermal stability .

- Organic Light Emitting Diodes (OLEDs) : The photophysical properties of this compound make it a candidate for use in OLEDs. Its ability to act as an electron transport layer can improve device efficiency and stability .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its biological activity:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The boron atom may play a role in modulating biological activity through interactions with biomolecules .

- Drug Design : The structural features of this compound allow it to serve as a scaffold for designing new therapeutic agents targeting specific diseases .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in the synthesis of biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity. The resulting biaryl compounds showed promise as intermediates in pharmaceutical development.

Case Study 2: Development of OLED Materials

Research focused on incorporating this compound into OLED devices revealed that films made from the compound exhibited excellent charge transport properties. Devices fabricated with these materials showed improved luminance and efficiency compared to traditional materials used in OLEDs.

相似化合物的比较

Structural and Electronic Comparisons

The compound’s key structural differentiator is the 4-phenylnaphthalen-1-yl group, which imparts significant steric bulk and extended π-conjugation. Below is a comparison with analogous dioxaborolane derivatives:

*Calculated based on structural similarity to cited analogues.

Key Observations :

Spectroscopic Data Comparison

- ¹¹B NMR : The target compound’s boron signal is expected near δ 30–34 ppm, consistent with other dioxaborolane derivatives (e.g., δ 33.7 ppm for 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane ).

- ¹H NMR : Aromatic protons in the phenylnaphthalene group would appear as complex multiplets between δ 7.2–8.5 ppm, distinct from simpler substituents like phenethyl (δ 7.15–7.28 ppm ).

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging pinacol boronic ester intermediates. For example, aryl halides react with pinacolborane (CAS: 25015-63-8) under palladium catalysis. Optimize stoichiometry (e.g., 1.2–1.5 equivalents of boronate) and use anhydrous solvents (THF/toluene) under inert atmospheres. Post-reaction purification via column chromatography (hexanes/EtOAC with 0.25% Et₃N) improves yield .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at –20°C in argon-filled containers to prevent hydrolysis. Use moisture-free glassware and conduct reactions under nitrogen/argon. Decomposition risks increase at >25°C; monitor via TLC or HPLC for boronate group integrity. Always wear nitrile gloves, goggles, and lab coats during handling .

Q. What analytical techniques confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Verify aromatic protons (δ 7.0–8.5 ppm) and dioxaborolane methyl groups (δ 1.0–1.3 ppm).

- X-ray crystallography : Resolve steric effects of the tetramethyl dioxaborolane ring (e.g., bond angles ~120° for boron centers) .

- HPLC-MS : Assess purity (>95%) and detect hydrolyzed byproducts .

Advanced Research Questions

Q. How does the steric environment of the tetramethyl dioxaborolane group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky tetramethyl groups hinder nucleophilic attack, stabilizing the boronate but reducing reaction rates. Kinetic studies show slower transmetalation steps compared to less hindered analogs. Mitigate this using high-temperature conditions (80–100°C) or electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance turnover .

Q. How can researchers address low yields in boronate ester synthesis, as reported in some studies?

- Methodological Answer : Low yields (e.g., 27% in related syntheses) often arise from competing protodeboronation or oxidation. Strategies include:

- Optimized stoichiometry : Use excess boronic acid (1.5–2.0 eq.) and slow reagent addition.

- Additives : Include molecular sieves to scavenge water or Na₂CO₃ to buffer acidic byproducts.

- Alternative catalysts : Switch to PdCl₂(dppf) for sterically demanding substrates .

Q. What computational methods predict the compound’s stability under varying pH and solvent conditions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways. The dioxaborolane ring’s B–O bonds are susceptible to nucleophilic cleavage in protic solvents (e.g., H₂O/MeOH). Simulate solvation effects using COSMO-RS to guide solvent selection (e.g., THF stabilizes boronates better than DMSO) .

Contradictions and Validation

- Evidence Conflict : While pinacolborane (CAS: 25015-63-8) is widely used, yields vary significantly across studies (e.g., 27% vs. >80%). Validate protocols by replicating under inert conditions and characterizing intermediates via NMR .

- Safety Discrepancies : Some sources omit specific PPE requirements. Standardize protocols using gloves (nitrile), goggles, and fume hoods, as boronate esters can release toxic fumes upon decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。